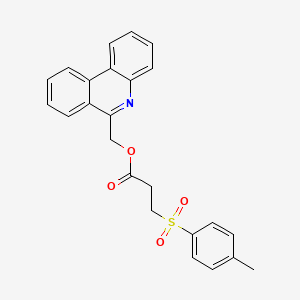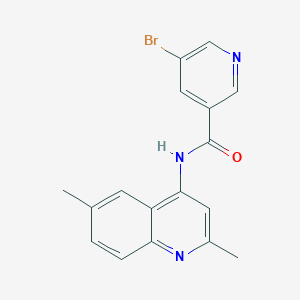
N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the aromatic ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Alkylated or acylated sulfonamides.
Oxidation: Sulfone derivatives.
Reduction: Amines.
Scientific Research Applications
N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively halts bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4-methylbenzenesulfonamide
- N-Cyclohexyl-4-chloro-3-methylbenzenesulfonamide
- N-Cyclohexyl-4-bromo-3-methylbenzenesulfonamide
Uniqueness
N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atom also imparts unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H18FNO2S |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18FNO2S/c1-10-9-12(7-8-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI Key |
QMTINMQNOREYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate](/img/new.no-structure.jpg)

![2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid](/img/structure/B12197662.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197672.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12197673.png)


![1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B12197685.png)


![6-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B12197709.png)
![(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12197713.png)
![1-{[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12197722.png)
![N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B12197724.png)
